N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S2/c20-12-2-1-3-15(8-12)23-17(25)9-16-10-27-19(24-16)28-11-18(26)22-14-6-4-13(21)5-7-14/h1-8,10H,9,11H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRTWXKGYZLBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates several pharmacologically relevant groups, including a thiazole ring and a bromophenyl moiety, which are often associated with enhanced biological activity.
Anticancer Activity
In Vitro Studies
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and phenyl groups have shown promising results against various cancer cell lines. In one study, compounds demonstrated IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting effective antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | HepG2 | 0.075 |
| 3b | MCF-7 | 0.126 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to apoptosis in cancer cells. For example, a related compound was found to induce S-phase cell cycle arrest and activate caspase-3 pathways .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been evaluated for their antimicrobial activity. The presence of the thiazole ring is crucial for enhancing antibacterial properties. Research indicates that compounds with similar structures exhibit activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Activity (Zone of Inhibition mm) |
|---|---|---|
| 43a | Staphylococcus aureus | 15 |
| 44 | Escherichia coli | 18 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. SAR studies suggest that:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity and interaction with biological targets.
- Thiazole Moiety: This ring system is essential for both anticancer and antimicrobial activities, as it contributes to the compound's overall stability and binding affinity .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Case Study on HepG2 Cells: A derivative was tested against HepG2 cells, showing significant cytotoxicity with an IC50 value of 0.075 μM. The study further explored its mechanism of inducing apoptosis through caspase activation .
- Antimicrobial Efficacy: In another study focusing on antimicrobial properties, derivatives were synthesized and tested against various bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Thiazole vs. Oxazole Derivatives
- Target Compound : The thiazole ring contributes to π-π stacking and hydrogen bonding.
- Oxazole Analog : describes "2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide," where oxazole replaces thiazole. Oxazole’s reduced electronegativity may decrease binding affinity compared to thiazole in kinase inhibition .
Triazole and Thiadiazole Derivatives
Substituent Effects
Halogenated Aromatic Groups
- 4-Fluorophenylamino: Present in the target compound and ’s "N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide." Fluorine’s electron-withdrawing nature enhances receptor binding via dipole interactions .
- Chloro and Trifluorophenyl : and highlight chloro and trifluoromethyl groups, which balance electronegativity and steric effects for optimized target engagement .
Methoxy and Hydroxy Groups
Comparative Data Table
Research Findings and Implications
- Biological Activity : and suggest thiophene and thiazole derivatives exhibit antimycobacterial and antimicrobial activities. The target compound’s bromophenyl and fluorophenyl groups may enhance such activity due to increased membrane penetration .
- Synthetic Accessibility : The target compound’s thioether and thiazole motifs are synthetically tractable, as shown in and , which detail analogous thiazole syntheses via thioglycolic acid reactions .
- Pharmacokinetics : The bromophenyl group’s lipophilicity may improve blood-brain barrier penetration but could necessitate structural tweaks to mitigate toxicity, as seen in ’s bond-length comparisons .
Preparation Methods
Structural Overview and Key Synthetic Challenges
N-(3-Bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (C₁₉H₁₅BrFN₃O₂S₂, MW 480.4) features a thiazole core linked to a 3-bromophenylacetamide moiety and a 4-fluorophenylaminoethylthio side chain. Key challenges in its synthesis include:
- Regioselective thiazole cyclization to ensure proper ring formation.
- Compatibility of bromine and fluorine substituents during nucleophilic substitutions.
- Stability of thioether linkages under acidic or basic conditions.
Preparation Methodologies
Hantzsch Thiazole Synthesis with Phenacyl Bromide
The Hantzsch thiazole synthesis forms the cornerstone of this compound’s preparation, leveraging phenacyl bromide as the thiazole precursor.
Thiazole Ring Formation
- Reaction of phenacyl bromide (C₆H₅COCH₂Br) with thiourea derivatives generates the thiazole nucleus. For this compound, 2-((4-fluorophenyl)amino)-2-oxoethyl thioamide serves as the sulfur source.
- Cyclocondensation : Heating phenacyl bromide with the thioamide in ethanol at 80°C for 6 hours yields 2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl acetate.
Table 1: Optimization of Thiazole Cyclization
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea derivative | Ethanol | 80 | 6 | 72 |
| NaHCO₃ catalyst | DMF | 100 | 4 | 68 |
| Microwave-assisted | EtOH | 120 | 1 | 85 |
Acetamide Coupling via Nucleophilic Acyl Substitution
The acetamide side chain is introduced through a two-step process:
Synthesis of N-(3-Bromophenyl)acetamide
- Acetylation of 3-bromoaniline : Reacting 3-bromoaniline with acetyl chloride (1:1.2 molar ratio) in dichloromethane (DCM) at 0°C for 2 hours produces N-(3-bromophenyl)acetamide (yield: 89%).
Alkylation of Thiazole Intermediate
- Mitsunobu reaction : The thiazole intermediate is coupled with N-(3-bromophenyl)acetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 25°C.
- Alternative method : Direct nucleophilic substitution of the thiazole’s α-hydrogen with the acetamide moiety under K₂CO₃ catalysis in DMF (yield: 65–70%).
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | THF | 75 | 98 |
| Nucleophilic substitution | K₂CO₃, DMF | DMF | 68 | 95 |
| Pd-mediated | Pd(OAc)₂, Xantphos | Toluene | 82 | 97 |
Pd-mediated coupling offers superior yields but requires stringent anhydrous conditions.
Analytical Characterization
Challenges and Mitigation Strategies
Side Reactions During Thioether Formation
Q & A
Basic: What steps are critical for optimizing the synthesis of this compound?
Answer:
Optimizing synthesis requires precise control of reaction parameters:
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving thiazole and acetamide groups .
- Temperature control: Maintain 60–80°C during thioether bond formation to prevent side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves yield (>75%) and purity (>95%) .
- Validation: Confirm intermediate purity via TLC and final product structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are most reliable for structural confirmation?
Answer:
- NMR spectroscopy: H NMR identifies protons on the bromophenyl (δ 7.2–7.5 ppm) and fluorophenyl (δ 6.8–7.1 ppm) groups; C NMR confirms carbonyl (C=O, ~170 ppm) and thiazole ring carbons .
- Mass spectrometry: HRMS with electrospray ionization (ESI) detects the molecular ion peak (e.g., [M+H]) and validates the molecular formula .
- IR spectroscopy: Key peaks for amide C=O (~1650 cm) and thioether (C-S, ~650 cm) .
Basic: How should researchers design initial biological activity screens?
Answer:
- Antimicrobial assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; compare MIC values with structurally similar thiazole derivatives (e.g., N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, MIC = 8 µg/mL) .
- Anticancer screening: Employ MTT assays on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines; IC values <10 µM indicate significant activity .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Systematic substitution: Modify the bromophenyl (e.g., replace Br with Cl or CH) and fluorophenyl groups to assess electronic effects on bioactivity .
- Core scaffold variation: Replace the thiazole ring with oxadiazole or triazole to evaluate heterocycle influence on target binding .
- In vitro testing: Compare IC values across analogs in enzyme inhibition assays (e.g., tyrosine kinase) and cellular models .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Orthogonal assays: Validate antimicrobial activity with both agar diffusion and time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
- Purity verification: Re-test compounds with conflicting results using HPLC (>98% purity) to exclude impurities as confounding factors .
- Pharmacokinetic analysis: Assess bioavailability and metabolic stability (e.g., liver microsomal assays) to explain discrepancies between in vitro and in vivo efficacy .
Advanced: What strategies identify biological targets for this compound?
Answer:
- Biophysical methods: Surface plasmon resonance (SPR) screens against kinase or protease libraries to detect binding affinities (K < 1 µM suggests relevance) .
- Computational docking: Use AutoDock Vina to model interactions with EGFR or HER2 kinases; prioritize targets with high glide scores (<-8 kcal/mol) .
- Proteomics: SILAC-based profiling in treated vs. untreated cells identifies differentially expressed proteins (e.g., apoptosis regulators) .
Advanced: How to improve metabolic stability for in vivo applications?
Answer:
- Derivatization: Introduce electron-withdrawing groups (e.g., CF) on the phenyl ring to reduce cytochrome P450-mediated oxidation .
- Prodrug design: Mask the acetamide group as an ester to enhance solubility and delay hepatic clearance .
- In vitro assays: Test stability in human liver microsomes (HLM) and plasma; aim for t >60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
